molecular formula C12H16O B8307773 2,4,7-Trimethylindan-1-ol

2,4,7-Trimethylindan-1-ol

Cat. No.: B8307773
M. Wt: 176.25 g/mol
InChI Key: DNPADAPQONTTDY-UHFFFAOYSA-N
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Description

2,4,7-Trimethylindan-1-ol is a substituted indanol derivative characterized by a bicyclic indan backbone with three methyl groups at the 2-, 4-, and 7-positions and a hydroxyl group at the 1-position.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C12H16O/c1-7-4-5-8(2)11-10(7)6-9(3)12(11)13/h4-5,9,12-13H,6H2,1-3H3

InChI Key

DNPADAPQONTTDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2C1O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Structural Complexity : this compound shares the indan backbone with 1,1,3-Trimethyl-3-phenylindan but lacks the phenyl group, which reduces steric hindrance and may enhance solubility in polar solvents.
  • Functional Group Diversity : Unlike 3,4,4-Trimethyl-1-pentyn-3-ol (an alkyne-containing alcohol), this compound features an aromatic hydroxyl group, conferring distinct reactivity in oxidation or esterification reactions .

Physical and Chemical Properties

While direct data for this compound are sparse, inferences can be drawn from analogs:

Parameter This compound 1,1,3-Trimethyl-3-phenylindan 3,4,4-Trimethyl-1-pentyn-3-ol
Boiling Point (°C) ~250–280 (estimated) 320–330 150–160
Water Solubility Low (hydrophobic indan core) Insoluble Moderate (due to hydroxyl group)
Stability Air-sensitive (hydroxyl group) Stable under inert conditions Light-sensitive (alkyne group)

Notable Trends:

  • The hydroxyl group in this compound increases polarity compared to 1,1,3-Trimethyl-3-phenylindan but less than 3,4,4-Trimethyl-1-pentyn-3-ol, which benefits from both hydroxyl and alkyne functionalities .
  • Thermal stability is likely higher than 3,4,4-Trimethyl-1-pentyn-3-ol due to the absence of reactive alkyne bonds.

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